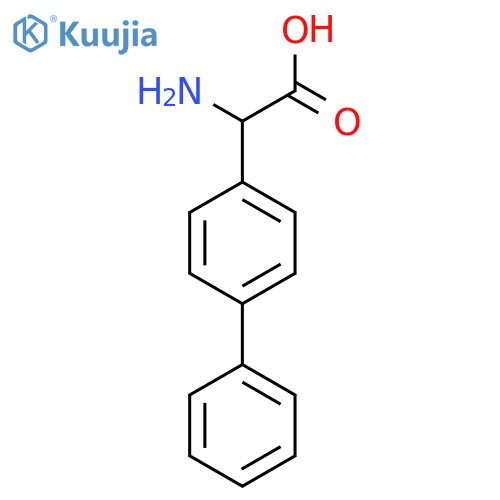

Cas no 221101-61-7 (Amino-biphenyl-4-yl-acetic Acid)

Amino-biphenyl-4-yl-acetic Acid 化学的及び物理的性質

名前と識別子

-

- [1,1'-Biphenyl]-4-aceticacid, a-amino-

- 2-amino-2-(4-phenylphenyl)acetic acid

- a-Amino-biphenyl-4-acetic acid

- AMINO-BIPHENYL-4-YL-ACETIC ACID

- (2R)-2-amino-2-(4-phenylphenyl)acetic acid

- STK130474

- (S)-Amino-biphenyl-4-yl-acetic acid

- WIA10161

- DTXSID10398465

- AKOS016343630

- 1217677-23-0

- BB 0249638

- AB30496

- SCHEMBL3621002

- BBL022160

- A50306

- 2-amino-2-{[1,1'-biphenyl]-4-yl}acetic acid

- 2-AMINO-2-(4-BIPHENYLYL)ACETIC ACID

- SY044892

- VS-07163

- AB11974

- AKOS000175323

- MFCD02662412

- amino(biphenyl-4-yl)acetic acid

- AB30658

- 221101-61-7

- 2-([1,1'-Biphenyl]-4-yl)-2-aminoacetic acid

- EN300-1870621

- 1228559-61-2

- Amino-biphenyl-4-ylacetic acid (H-DL-Phg(Ph)-OH)

- FT-0749355

- CS-0269812

- DB-024014

- AMINO([1,1'-BIPHENYL]-4-YL)ACETIC ACID

- Amino-biphenyl-4-yl-acetic Acid

-

- MDL: MFCD02662412

- インチ: 1S/C14H13NO2/c15-13(14(16)17)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H,15H2,(H,16,17)

- InChIKey: BMWOGALGPJNHSP-UHFFFAOYSA-N

- ほほえんだ: OC(C(C1C=CC(=CC=1)C1C=CC=CC=1)N)=O

計算された属性

- せいみつぶんしりょう: 227.09500

- どういたいしつりょう: 227.094628657g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 253

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 63.3Ų

- 疎水性パラメータ計算基準値(XlogP): -0.1

じっけんとくせい

- ふってん: 414.5℃/760mmHg

- PSA: 63.32000

- LogP: 3.13830

Amino-biphenyl-4-yl-acetic Acid セキュリティ情報

Amino-biphenyl-4-yl-acetic Acid 税関データ

- 税関コード:2922499990

- 税関データ:

中国税関コード:

2922499990概要:

2922499990他のアミノ酸及びそのエステル及びその塩(1つ以上の酸素含有基を含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

規制条件:

A.入国貨物通関表

B.出国貨物通関申告書検査検疫種別:

P.輸入動植物/動植物製品検疫

Q.海外動植物/動植物製品検疫

R、輸入食品衛生監督検査

S.輸出食品衛生監督検査

M.輸入商品検査

N.輸出商品検査要約:

HS:292249990酸素官能基を1種以上含むアミノ酸を除く他のアミノ酸及びそのエステル、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%

Amino-biphenyl-4-yl-acetic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB152140-250 mg |

Amino-biphenyl-4-ylacetic acid (H-DL-Phg(Ph)-OH); . |

221101-61-7 | 250 mg |

€395.90 | 2023-07-20 | ||

| eNovation Chemicals LLC | D697487-5g |

2-Amino-2-(4-biphenylyl)acetic Acid |

221101-61-7 | 95% | 5g |

$650 | 2024-07-20 | |

| abcr | AB152140-1 g |

Amino-biphenyl-4-ylacetic acid (H-DL-Phg(Ph)-OH); . |

221101-61-7 | 1 g |

€738.30 | 2023-07-20 | ||

| TRC | A594005-100mg |

Amino-biphenyl-4-yl-acetic Acid |

221101-61-7 | 100mg |

$ 552.00 | 2023-04-19 | ||

| abcr | AB152140-100mg |

Amino-biphenyl-4-ylacetic acid (H-DL-Phg(Ph)-OH); . |

221101-61-7 | 100mg |

€223.80 | 2024-06-12 | ||

| Enamine | EN300-1870621-0.25g |

2-amino-2-(4-phenylphenyl)acetic acid |

221101-61-7 | 0.25g |

$396.0 | 2023-09-18 | ||

| Enamine | EN300-1870621-0.5g |

2-amino-2-(4-phenylphenyl)acetic acid |

221101-61-7 | 0.5g |

$624.0 | 2023-09-18 | ||

| 1PlusChem | 1P007Q1F-250mg |

[1,1'-Biphenyl]-4-aceticacid, a-amino- |

221101-61-7 | 95% | 250mg |

$275.00 | 2023-12-18 | |

| Enamine | EN300-1870621-1g |

2-amino-2-(4-phenylphenyl)acetic acid |

221101-61-7 | 1g |

$800.0 | 2023-09-18 | ||

| Enamine | EN300-1870621-5g |

2-amino-2-(4-phenylphenyl)acetic acid |

221101-61-7 | 5g |

$2318.0 | 2023-09-18 |

Amino-biphenyl-4-yl-acetic Acid 関連文献

-

Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501

-

Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066

-

Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149

-

5. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154

Amino-biphenyl-4-yl-acetic Acidに関する追加情報

221101-61-7およびAmino-biphenyl-4-yl-acetic Acidに関する最新研究動向

近年、化学生物医薬品分野において、化合物221101-61-7およびその関連物質であるAmino-biphenyl-4-yl-acetic Acidに関する研究が注目を集めています。これらの化合物は、抗炎症作用や抗がん活性など、さまざまな薬理学的特性を持つことが報告されており、新薬開発の有望な候補として期待されています。本稿では、これらに関連する最新の研究成果を概説します。

2023年に発表された最新の研究によると、221101-61-7は選択的なCOX-2阻害剤としての特性が確認されました。この発見は、非ステロイド性抗炎症薬(NSAIDs)の開発において重要な意味を持ちます。特に、Amino-biphenyl-4-yl-acetic Acidの誘導体を用いた構造活性相関(SAR)研究により、副作用の少ない新規抗炎症薬の設計が可能になることが示唆されています。

分子ドッキングシミュレーションとin vitro試験を組み合わせた研究では、Amino-biphenyl-4-yl-acetic Acidが特定の炎症性サイトカイン産生を抑制することが明らかになりました。この作用機序は、NF-κBシグナル伝達経路の調節に関与していると考えられています。さらに、221101-61-7の構造最適化により、生体利用率が向上した新規アナログが合成され、その薬理活性評価が現在進行中です。

がん治療分野では、Amino-biphenyl-4-yl-acetic Acidを基本骨格とする化合物が、特定のがん細胞株に対してアポトーシス誘導作用を示すことが報告されています。特に、EGFR変異を有する非小細胞肺癌細胞に対する選択的毒性が注目されており、分子標的治療薬としての可能性が探求されています。

薬物動態学研究においては、221101-61-7の代謝プロファイルが詳細に調査されました。主要代謝物の同定と薬理活性評価から、この化合物がプロドラッグとして機能する可能性が示され、経口投与時の生体利用度向上戦略の開発につながると期待されています。

今後の展望として、221101-61-7およびAmino-biphenyl-4-yl-acetic Acidを基本骨格とする化合物ライブラリの構築とハイスループットスクリーニングが計画されています。また、これらの化合物と既存薬剤との併用療法に関する研究も進行中で、より効果的な治療レジメンの開発が期待されます。

安全性評価に関しては、現在GLP基準に準拠した前臨床毒性試験が実施されており、近い将来に臨床試験段階へ移行する可能性があります。これらの研究開発の進展は、炎症性疾患やがん治療における新たな治療選択肢の提供につながると期待されます。

221101-61-7 (Amino-biphenyl-4-yl-acetic Acid) 関連製品

- 2835-06-5(2-Amino-2-phenylacetic acid)

- 2935-35-5(H-Phg-OH)

- 875-74-1(D-2-Phenylglycine)

- 318270-08-5(2-Amino-2-(4-ethylphenyl)acetic Acid)

- 13227-01-5(2-Amino-2-(4-methylphenyl)acetic Acid)

- 119397-07-8(Benzeneacetic acid, a-amino-3-methyl-, (aS)-)

- 69-91-0(Benzeneacetic acid, a-amino-)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)